Cas no 65295-49-0 ((3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate)
(3-(4-Bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate is a synthetic ester compound featuring a bromophenoxy-phenyl backbone and a chlorophenyl-substituted butanoate moiety. Its structural complexity, incorporating both bromo and chloro substituents, suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of electron-withdrawing groups (cyano, bromo, chloro) may enhance reactivity in nucleophilic substitution or coupling reactions, while the steric bulk of the 3-methylbutanoate group could influence selectivity in synthetic applications. This compound’s multifunctional design allows for versatile derivatization, making it valuable for targeted organic transformations or as a scaffold in medicinal chemistry research. Handling requires standard precautions for halogenated and nitrile-containing compounds.
65295-49-0 structure
Product Name:(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate
CAS No:65295-49-0
MF:C25H21BrClNO3
MW:498.796145200729
CID:1688233
PubChem ID:182481
Update Time:2025-06-10
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- [3-(4-bromophenoxy)phenyl](cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate
- Brofenvalerate
- ((3-(4-Bromophenoxy)phenyl)cyanomethyl) 2-(4-chlorophenyl)-3-methylbutanoate
- [[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-(4-chlorophenyl)-3-methylbutanoate
- (3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate
- 65295-49-0
- DTXSID4058150
- MFJPBJVWUYEEPB-UHFFFAOYSA-N
- SCHEMBL6861240
-
- Inchi: 1S/C25H21BrClNO3/c1-16(2)24(17-6-10-20(27)11-7-17)25(29)31-23(15-28)18-4-3-5-22(14-18)30-21-12-8-19(26)9-13-21/h3-14,16,23-24H,1-2H3
- InChI Key: MFJPBJVWUYEEPB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC1=CC=CC(=C1)C(C#N)OC(C(C1C=CC(=CC=1)Cl)C(C)C)=O
Computed Properties
- Exact Mass: 497.03943
- Monoisotopic Mass: 497.039334
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 59.3
Experimental Properties
- Density: 1.374
- Boiling Point: 570.4°C at 760 mmHg
- Flash Point: 298.8°C
- Refractive Index: 1.599
- PSA: 59.32
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B793060-50mg |
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate |
65295-49-0 | 50mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B793060-100mg |
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate |
65295-49-0 | 100mg |
$ 460.00 | 2023-04-18 | ||
| TRC | B793060-250mg |
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate |
65295-49-0 | 250mg |
$ 1016.00 | 2023-04-18 | ||
| TRC | B793060-500mg |
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate |
65295-49-0 | 500mg |
$ 1800.00 | 2023-09-08 |
(3-(4-bromophenoxy)phenyl)(cyano)methyl 2-(4-chlorophenyl)-3-methylbutanoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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